(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
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Description
(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis : The research explores the synthesis of new compounds with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showcasing a methodological approach to creating compounds with specific structural features (Bektaş et al., 2007).
Antimicrobial Activities : Several studies have focused on the antimicrobial properties of newly synthesized compounds. The evaluation of these properties is crucial for identifying potential therapeutic agents. For example, Mhaske et al. (2014) reported on the antimicrobial activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives (Mhaske et al., 2014).
Medicinal Chemistry and Drug Design
Drug Design and Evaluation : The design and synthesis of compounds with potential as therapeutic agents are a significant focus. For instance, Patel and Park (2014) developed piperazine-based benzothiazolyl-4-thiazolidinones, which were highly potent against various bacterial strains, illustrating the process of designing, synthesizing, and evaluating compounds with antibacterial effects (Patel & Park, 2014).
Antiviral and Antidepressant Potential : Research into the antiviral and antidepressant potentials of compounds is also prevalent. Orus et al. (2002) synthesized benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin receptors and the serotonin transporter, highlighting efforts to create new classes of antidepressants (Orus et al., 2002).
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-6-4-16(5-7-17)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(29-22)9-8-18-3-2-14-30-18/h2-9,14H,10-13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYIUFIMNZTSD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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